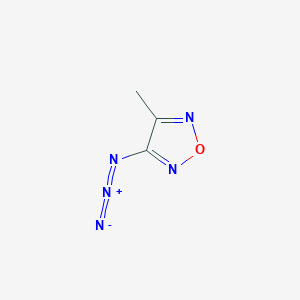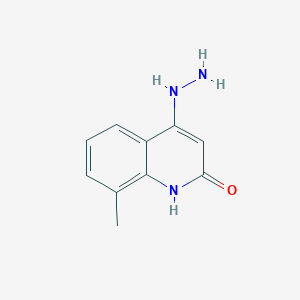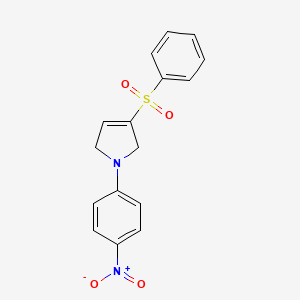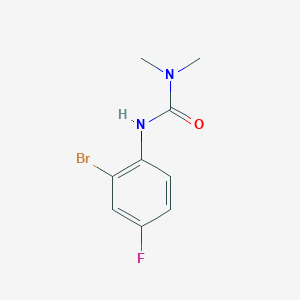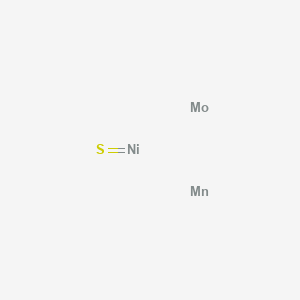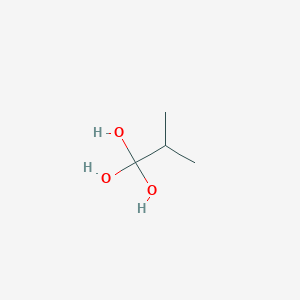
2-Methylpropane-1,1,1-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropane-1,1,1-triol, also known as 2-Methyl-1,2,3-propanetriol, is an organic compound with the molecular formula C4H10O3. It is a type of triol, meaning it contains three hydroxyl (-OH) groups. This compound is a derivative of propane, where one of the hydrogen atoms is replaced by a methyl group, and three hydrogen atoms are replaced by hydroxyl groups. It is a colorless, viscous liquid that is soluble in water and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpropane-1,1,1-triol can be synthesized through several methods. One common method involves the reaction of 2-methylpropene with formaldehyde and hydrogen peroxide in the presence of a catalyst. The reaction proceeds as follows:
[ \text{2-Methylpropene} + \text{Formaldehyde} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} ]
The reaction is typically carried out under mild conditions, with temperatures ranging from 20°C to 40°C and a pH of around 7 .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. The product is then purified through distillation and crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropane-1,1,1-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, it can form aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Can yield 2-methylpropane-1,1-dial or 2-methylpropanoic acid.
Reduction: Can yield 2-methylpropan-1-ol.
Substitution: Can yield compounds like 2-methylpropane-1,1,1-trichloride
Aplicaciones Científicas De Investigación
2-Methylpropane-1,1,1-triol has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methylpropane-1,1,1-triol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing the structure and function of proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Glycerol (1,2,3-Propanetriol): Similar in structure but lacks the methyl group.
1,2,3-Butanetriol: Contains an additional carbon atom in the backbone.
2-Methyl-1,3-propanediol: Contains only two hydroxyl groups
Uniqueness
2-Methylpropane-1,1,1-triol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference makes it more hydrophobic compared to glycerol and affects its solubility and interaction with other molecules .
Propiedades
Número CAS |
188605-43-8 |
|---|---|
Fórmula molecular |
C4H10O3 |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
2-methylpropane-1,1,1-triol |
InChI |
InChI=1S/C4H10O3/c1-3(2)4(5,6)7/h3,5-7H,1-2H3 |
Clave InChI |
SZJXEIBPJWMWQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


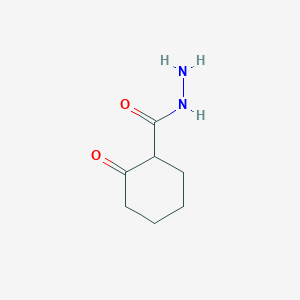
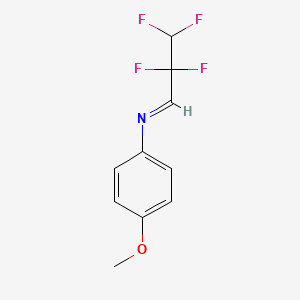
![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
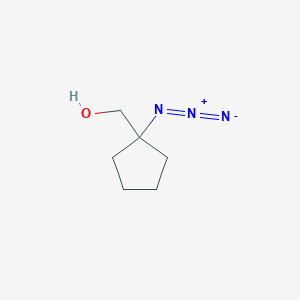
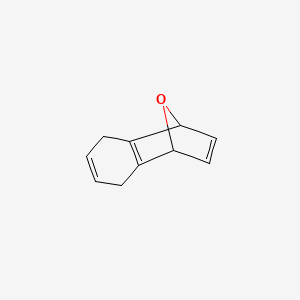
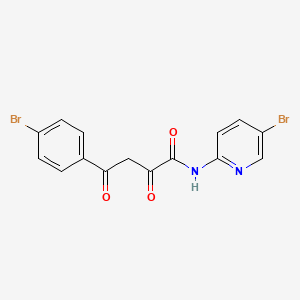
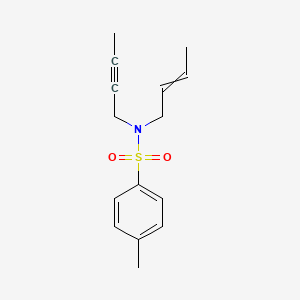
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
